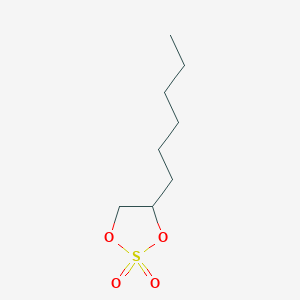
1,3,2-Dioxathiolane, 4-hexyl-, 2,2-dioxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3,2-Dioxathiolane, 4-hexyl-, 2,2-dioxide is an organic compound with the molecular formula C8H16O4S. This compound is known for its unique structure, which includes a dioxathiolane ring with a hexyl substituent. It is used in various scientific and industrial applications due to its distinctive chemical properties.
Métodos De Preparación
The synthesis of 1,3,2-dioxathiolane, 4-hexyl-, 2,2-dioxide typically involves the reaction of ethylene glycol with thionyl chloride in the presence of a catalyst such as ruthenium (III) chloride. The reaction conditions include maintaining a temperature of around 40°C for approximately 60 minutes, using sodium periodate as an oxidant . Industrial production methods often employ continuous flow microreaction technology to enhance efficiency and safety. This method allows for better heat exchange and higher product yields .
Análisis De Reacciones Químicas
1,3,2-Dioxathiolane, 4-hexyl-, 2,2-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert it into sulfide derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the dioxathiolane ring is opened and substituted with different nucleophiles.
Common reagents used in these reactions include oxidizing agents like sodium periodate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1,3,2-Dioxathiolane, 4-hexyl-, 2,2-dioxide has several scientific research applications:
Chemistry: It serves as an intermediate in organic synthesis, particularly in the preparation of imidazolidinium salts.
Biology: The compound is used in studies related to enzyme inhibition and protein modification.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It plays a crucial role in improving the performance and service life of lithium-ion batteries.
Mecanismo De Acción
The mechanism of action of 1,3,2-dioxathiolane, 4-hexyl-, 2,2-dioxide involves its interaction with molecular targets such as enzymes and proteins. The compound can form covalent bonds with active sites of enzymes, leading to inhibition or modification of enzyme activity. This interaction is facilitated by the electrophilic nature of the dioxathiolane ring, which can react with nucleophilic residues in proteins.
Comparación Con Compuestos Similares
1,3,2-Dioxathiolane, 4-hexyl-, 2,2-dioxide can be compared with other similar compounds such as:
1,3,2-Dioxathiolane, 2,2-dioxide: This compound lacks the hexyl substituent and has different reactivity and applications.
Ethylene sulfate: Known for its use in polymer chemistry, it has a similar dioxathiolane ring but different substituents.
1,3-Propanesultone: Another related compound used in battery electrolytes, it has a different ring structure and chemical properties.
The uniqueness of this compound lies in its hexyl substituent, which imparts distinct chemical and physical properties, making it suitable for specific applications in organic synthesis and industrial processes.
Propiedades
Número CAS |
144465-02-1 |
|---|---|
Fórmula molecular |
C8H16O4S |
Peso molecular |
208.28 g/mol |
Nombre IUPAC |
4-hexyl-1,3,2-dioxathiolane 2,2-dioxide |
InChI |
InChI=1S/C8H16O4S/c1-2-3-4-5-6-8-7-11-13(9,10)12-8/h8H,2-7H2,1H3 |
Clave InChI |
KDKIUURUGXCGJA-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCC1COS(=O)(=O)O1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


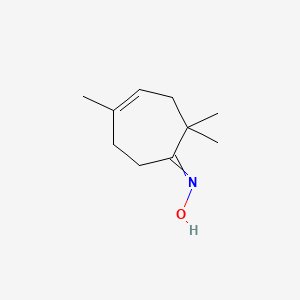


![4-[(2-{[(4-Nitrophenoxy)carbonyl]oxy}ethyl)sulfanyl]benzene-1-sulfonic acid](/img/structure/B12547093.png)
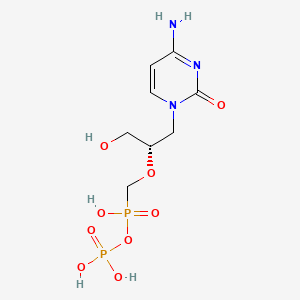
![Methyl [(2-methoxyphenyl)methyl]carbamate](/img/structure/B12547101.png)
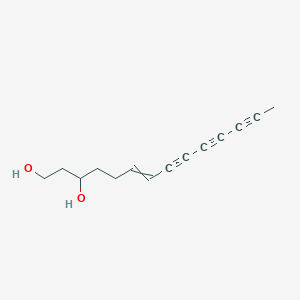
![3-Isothiazolidinone, 5-[4-[(2S)-2-(1H-benzimidazol-2-yl)-2-(2-benzothiazolylamino)ethyl]-2-fluorophenyl]-, 1,1-dioxide](/img/structure/B12547123.png)
![(4S)-4-[(Benzyloxy)methyl]-1,3-oxazolidin-2-one](/img/structure/B12547125.png)
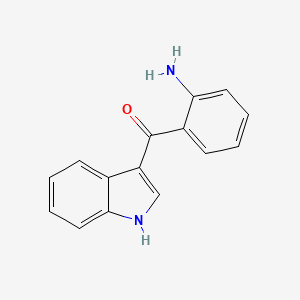
![Pyrazolo[1,5-a]pyrimidine-3-carboxamide,(5R)-N-[1-ethyl-1-(4-methylphenyl)propyl]-4,5,6,7-tetrahydro-7,7-dimethyl-5-phenyl-hydrochloride](/img/structure/B12547135.png)
![Diethyl 2-[1-(methylamino)ethyl]pentanedioate](/img/structure/B12547136.png)

![[2-(3,4-dimethoxy-5-oxo-2H-furan-2-yl)-2-(4-methylphenyl)sulfonyloxyethyl] 4-methylbenzenesulfonate](/img/structure/B12547148.png)
